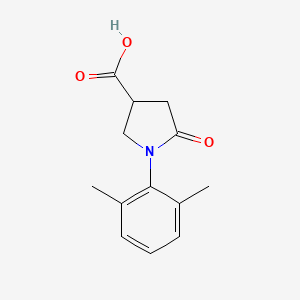

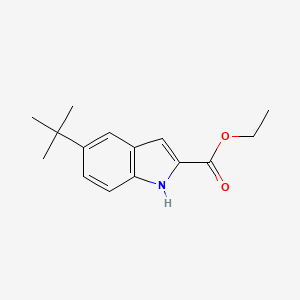

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

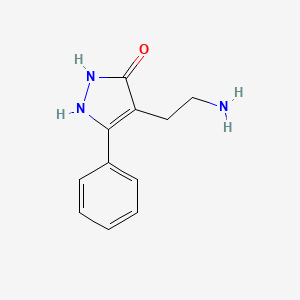

The compound “1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The 2,6-dimethylphenyl group is a common motif in organic chemistry, known for its stability .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidine ring and the phenyl ring in different planes due to the sp3 hybridization of the carbon atoms in the pyrrolidine ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification and amide formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .Aplicaciones Científicas De Investigación

Oncology

- Summary of Application : This compound has been investigated for its potential as an anticancer agent, specifically for its ability to induce apoptosis (programmed cell death) in leukemia and lymphoma cells .

- Methods of Application : The compound was tested in vitro on leukemia and lymphoma cells. The researchers measured the compound’s ability to inhibit cell proliferation and induce apoptosis .

- Results : The compound demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes. It reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM . Further experiments showed that it overcomes multidrug resistance and sensitizes drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .

Bioprocess and Biosystems Engineering

- Summary of Application : The compound ®-DMPM is used in the preparation of ®-Metalaxyl, a synthetic fungicide with inhibitive effects on RNA synthesis in fungi . This fungicide can efficiently control over pathogenic fungi in hops, potatoes, liana and other crops .

- Methods of Application : The compound is prepared by enzymatic resolution of (R,S)-DMPM using an esterase from Pseudochrobactrum asaccharolyticum WZZ003 (PAE07) immobilized onto D3520 (macroporous acrylic anion resin) . The optimal temperature and pH for the immobilized PAE07 were 40 ℃ and 8.0, and substrate concentration was up to 0.35 M .

- Results : After 15 h reaction, the conversion rate from (R,S)-DMPM to ®-DMPM was 48.0% and the e.e.p and E values were 99.5% and 1393.0, respectively . In scale-up resolution, 200 g/L substrate and 12.5 g immobilized esterase PAE07 condition, a conversion rate from substrate to product of 48.1% and a product e.e.p of 98% were obtained within 12 h, with the activity of immobilized PAE07 retained 80.2% after 5 cycles of reactions .

Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : 1,8-naphthalimide derivatives, which can be synthesized from compounds like 2,6-dimethylphenyl, are used as emissive materials in OLEDs . These OLEDs have applications in digital display devices including television screens, large flat panel computer displays, surface light sources and also in portable appliances such as personal digital assistants, mobile phones and handheld game consoles .

- Methods of Application : The 1,8-naphthalimide derivatives are incorporated into the thin film of an organic compound in the OLED. When an electric current is applied, these compounds produce light, a phenomenon termed as electroluminescence (EL) .

- Results : The OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility . They are also more suitable for display applications due to their faster response rate and lower efficiency roll-off .

Non-Steroidal Anti-Inflammatory and Thyroid Drug

- Summary of Application : 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) is a potential non-steroidal anti-inflammatory and thyroid drug . It has been discovered in two new forms (II and III) through solution growth and thermal treatment of crystals .

- Methods of Application : Form II of HDMPA has been discovered through crystal growth in a variety of solvents, and characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy . Form II converts into form III upon thermal treatment .

- Results : Form III has been characterized by IR, Raman and PXRD . Conformational flexibility of the molecule seems to lead to the polymorphism of the system .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQUYSCBXNYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406252 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-48-6 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

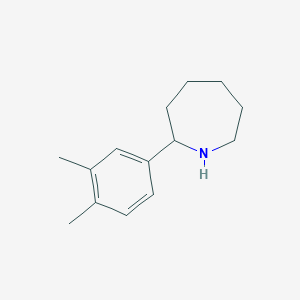

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

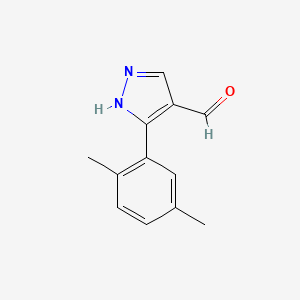

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

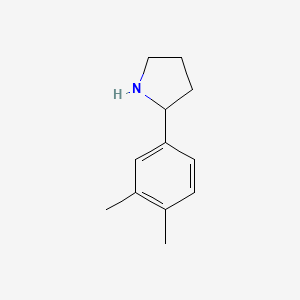

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)